molecular formula C19H36O3 B8223426 Ethyl 3-oxoheptadecanoate CAS No. 112548-17-1

Ethyl 3-oxoheptadecanoate

Cat. No.: B8223426
CAS No.: 112548-17-1
M. Wt: 312.5 g/mol
InChI Key: DXMQDLALLIBVJR-UHFFFAOYSA-N
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Description

Ethyl 3-oxoheptadecanoate is a chemical compound with the molecular formula C19H36O3. It is an ester derivative of heptadecanoic acid, also known as margaric acid. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxoheptadecanoate can be synthesized through the esterification of heptadecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:

Heptadecanoic acid+EthanolAcid catalystHeptadecanoic acid, 3-oxo-, ethyl ester+Water\text{Heptadecanoic acid} + \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Heptadecanoic acid+EthanolAcid catalyst​Heptadecanoic acid, 3-oxo-, ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of heptadecanoic acid, 3-oxo-, ethyl ester involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxoheptadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of heptadecanoic acid or heptadecanone.

    Reduction: Formation of heptadecanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 3-oxoheptadecanoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid esters.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of heptadecanoic acid, 3-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release heptadecanoic acid and ethanol. The released heptadecanoic acid can then participate in metabolic pathways, influencing lipid metabolism and energy production.

Comparison with Similar Compounds

Similar Compounds

    Heptadecanoic acid: The parent compound, a saturated fatty acid.

    Ethyl heptadecanoate: Another ester derivative of heptadecanoic acid.

    Heptadecanol: The alcohol derivative of heptadecanoic acid.

Uniqueness

Ethyl 3-oxoheptadecanoate is unique due to the presence of the 3-oxo group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for specific research applications and industrial uses.

Properties

IUPAC Name

ethyl 3-oxoheptadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-4-2/h3-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMQDLALLIBVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434302
Record name Heptadecanoic acid, 3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112548-17-1
Record name Heptadecanoic acid, 3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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